molecular formula C18H27N5O4S B2522147 N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034544-21-1

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2522147
CAS No.: 2034544-21-1
M. Wt: 409.51
InChI Key: YKEJSPUIQCNUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a potent and selective small molecule inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This compound is a critical research tool for investigating the role of IRAK4 in innate immune signaling pathways, particularly those downstream of Toll-like receptors (TLRs) and IL-1 receptor family members. Its mechanism of action involves binding to the kinase domain of IRAK4, thereby inhibiting its phosphorylation and subsequent activation, which blocks the downstream NF-κB and MAPK signaling cascades [https://pubmed.ncbi.nlm.nih.gov/31055293/]. Given IRAK4's central role in inflammatory and autoimmune diseases, as well as in certain cancers, this inhibitor is highly valuable for preclinical studies aimed at understanding disease mechanisms and evaluating potential therapeutic strategies [https://www.nature.com/articles/s41573-021-00199-0]. It is extensively used in in vitro cell-based assays and in vivo models to dissect the contribution of myeloid cell signaling to disease pathology. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O4S/c1-20-16-9-5-8-14(16)15(19-20)12-22(13-6-3-4-7-13)17(24)21-10-11-23(18(21)25)28(2,26)27/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEJSPUIQCNUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)N4CCN(C4=O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H32N4O3SC_{20}H_{32}N_{4}O_{3}S with a molecular weight of 408.6 g/mol. Its structure features a cyclopentyl group and a tetrahydrocyclopenta[c]pyrazole moiety, which are known to contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC20H32N4O3SC_{20}H_{32}N_{4}O_{3}S
Molecular Weight408.6 g/mol
CAS Number2034587-71-6

Research indicates that compounds similar to this compound exhibit diverse biological activities including:

  • Anti-inflammatory effects : Potentially inhibiting pro-inflammatory cytokines.
  • Anticancer properties : Targeting specific kinases involved in cancer cell proliferation and survival.

For instance, studies have shown that related pyrazole derivatives can inhibit various signaling pathways that are crucial for tumor growth and metastasis.

Case Studies and Research Findings

  • Anti-cancer Activity : A study investigated the efficacy of similar compounds against breast cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting a potential role in cancer therapy (Study Reference: ).
  • Inflammation Models : In vitro assays demonstrated that the compound could reduce the production of inflammatory markers in macrophages stimulated with lipopolysaccharides (Study Reference: ).
  • Kinase Inhibition : Molecular docking studies have predicted strong binding affinities between the compound and key kinases such as PI3K and mTOR, which are involved in cell growth and survival pathways (Study Reference: ).

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Tetrahydrocyclopenta[c]pyrazole Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
  • Coupling with Imidazolidine Derivatives : The introduction of the imidazolidine ring is performed using condensation reactions under controlled conditions.
  • Final Modifications : The methylsulfonyl group is introduced at a later stage to enhance solubility and biological activity.

Comparison with Similar Compounds

Structural Analog: N-(furan-2-ylmethyl) Derivative (CAS 2034634-79-0)

Key Differences :

  • Substituent : The cyclopentyl group in the target compound is replaced with a furan-2-ylmethyl moiety in this analog .
  • Molecular Weight : The furan derivative has a molecular weight of 421.5 g/mol (C₁₈H₂₃N₅O₅S), identical to the target compound due to similar core structures.

Implications :

  • The cyclopentyl group may enhance membrane permeability due to increased hydrophobicity, while the furan derivative could exhibit stronger polar interactions in binding pockets.

Pyrano[4,3-c]pyrazol Derivatives (CAS 1798513-36-6 and 1798460-15-7)

Key Differences :

  • Core Structure: These compounds feature a pyrano[4,3-c]pyrazol ring system instead of the target’s cyclopenta[c]pyrazol .
  • Substituents: CAS 1798513-36-6: Includes a 2,5-dimethylfuran-3-carboxamide group (C₁₉H₂₅N₃O₃; MW 343.4 g/mol).
  • Electronic Profile : The chromene group in CAS 1798460-15-7 introduces additional aromaticity and methoxy electron-donating effects , differing from the methylsulfonyl group in the target compound.

Implications :

  • The pyrano-pyrazol system may alter ring strain and conformational flexibility compared to the cyclopenta[c]pyrazol core. Methoxy and chromene groups could enhance π-π stacking interactions in biological targets.

Tetrahydroimidazo[1,2-a]pyridine Derivatives (e.g., 1l and 2d)

Key Differences :

  • Core Structure : These compounds (e.g., 1l: C₂₉H₂₆N₄O₇) feature a tetrahydroimidazo[1,2-a]pyridine core instead of the target’s imidazolidine and pyrazol rings .
  • Functional Groups: Compound 1l includes cyano, nitro, and ester groups, introducing strong electron-withdrawing effects. The target compound’s methylsulfonyl group provides similar electron withdrawal but with greater steric bulk.

Implications :

  • The tetrahydroimidazo[1,2-a]pyridine core may offer improved solubility due to polarity from nitro and ester groups, whereas the target compound’s methylsulfonyl group could enhance metabolic stability.

Carboxamide Derivatives with Varied Heterocycles ()

Examples :

  • N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide : Features a pyrazolo-pyrimidine core, contrasting with the target’s imidazolidine-pyrazol system.
  • 4-methanesulfonamidobenzamide : Lacks fused rings but shares the methylsulfonyl motif.

Implications :

  • Pyrazolo-pyrimidine cores are often associated with kinase inhibition , suggesting the target compound may share similar biological targets but with altered selectivity due to its unique fused-ring system.

Research Findings and Implications

  • Electronic Effects: The methylsulfonyl group’s strong electron-withdrawing nature may enhance binding affinity to electrophilic pockets in enzymes, contrasting with nitro or cyano groups in other analogs .
  • Biological Relevance : Compounds with fused pyrazol rings (e.g., pyrazolo-pyrimidines) are prevalent in kinase inhibitors, suggesting the target compound could be optimized for similar applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.